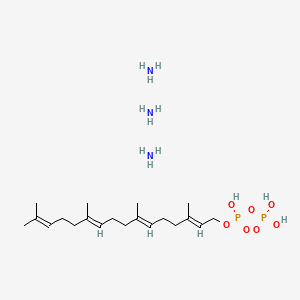

Geranylgeranyl pyrophosphate (triammonium)

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H45N3O7P2 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

azane;phosphono [(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl] hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2.3H3N/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23;;;/h9,11,13,15H,6-8,10,12,14,16H2,1-5H3,(H,24,25)(H2,21,22,23);3*1H3/b18-11+,19-13+,20-15+;;; |

InChI Key |

DPBMYHRTNHKGIT-XGVVNRHLSA-N |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C.N.N.N |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C.N.N.N |

Origin of Product |

United States |

Contextualizing Isoprenoid Biosynthesis Pathways in Biological Diversity

Life's molecular machinery relies on a diverse cast of characters, and among the most versatile are the isoprenoids, also known as terpenoids. These compounds, all derived from the fundamental five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), exhibit a remarkable range of structures and functions. pnas.org The pathways that construct these molecules are ancient and highly conserved, yet they give rise to an astonishing diversity of products.

In the grand scheme of isoprenoid biosynthesis, two primary pathways are responsible for producing IPP and DMAPP: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. pnas.org The MVA pathway, typically found in eukaryotes (including mammals), archaea, and some bacteria, begins with acetyl-CoA. pnas.orgnih.gov In contrast, the MEP pathway is prevalent in most bacteria, green algae, and the plastids of higher plants. taylorandfrancis.com Regardless of the initial route, the subsequent steps involve the sequential head-to-tail condensation of IPP units onto an allylic pyrophosphate acceptor.

This step-wise elongation process, catalyzed by a family of enzymes known as prenyltransferases, generates a series of linear isoprenoid pyrophosphates of varying chain lengths. frontiersin.org These include geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and the central focus of this article, geranylgeranyl pyrophosphate (GGPP, C20). pnas.orgresearchgate.net Each of these intermediates serves as a branch point, leading to the synthesis of specific classes of isoprenoids.

| Intermediate | Carbon Number | Precursor For |

| Geranyl Pyrophosphate (GPP) | C10 | Monoterpenes |

| Farnesyl Pyrophosphate (FPP) | C15 | Sesquiterpenes, Triterpenes (including sterols) |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Diterpenes, Tetraterpenes (Carotenoids) |

This hierarchical and modular nature of isoprenoid biosynthesis allows for the generation of immense chemical diversity from a limited set of precursors, highlighting the pathway's evolutionary elegance and its indispensable role across the biological spectrum.

The Pivotal Role of Geranylgeranyl Pyrophosphate As a Key Metabolic Node

Geranylgeranyl pyrophosphate is not merely a passive stepping stone in a linear pathway; it is a crucial metabolic hub from which a multitude of essential biomolecules originate. wikipedia.org Its fate is directed by a diverse suite of enzymes that utilize GGPP as a substrate to synthesize compounds vital for a wide array of cellular functions.

In photosynthetic organisms, such as plants and cyanobacteria, GGPP is the direct precursor for the biosynthesis of several critical components of the photosynthetic machinery. researchgate.net These include the phytyl tail of chlorophylls, the side chains of plastoquinones and phylloquinone (vitamin K1), and all carotenoids. researchgate.net Carotenoids, in addition to their role as accessory light-harvesting pigments, are essential for photoprotection, shielding the photosynthetic apparatus from damage caused by excess light energy. GGPP is also the precursor to gibberellins, a class of plant hormones that regulate various aspects of growth and development, including seed germination, stem elongation, and flowering. wikipedia.org

In the animal kingdom and other non-photosynthetic eukaryotes, one of the most significant roles of GGPP is in a post-translational modification process known as protein prenylation, specifically geranylgeranylation. nih.govnih.gov This process involves the covalent attachment of the 20-carbon geranylgeranyl moiety to a cysteine residue near the C-terminus of specific proteins. nih.gov This lipid anchor facilitates the localization of these proteins to cellular membranes, which is often essential for their function. mdpi.com

A prominent class of proteins that undergo geranylgeranylation is the Ras superfamily of small GTPases, which includes the Rho, Rab, and Rac families. nih.govscience.gov These proteins are key regulators of a vast number of cellular processes, including:

Signal transduction: Relaying signals from the cell surface to the nucleus. mdpi.com

Cytoskeletal regulation: Controlling the assembly and disassembly of the actin cytoskeleton, which is crucial for cell shape, motility, and division. nih.gov

Intracellular transport: Mediating the movement of vesicles between different cellular compartments. nih.gov

The proper functioning of these geranylgeranylated proteins is so critical that defects in this process are associated with various diseases. researchgate.net

Furthermore, GGPP serves as a precursor for the biosynthesis of other important molecules in various organisms, including diterpenes and diterpenoids, a large and structurally diverse class of natural products with a wide range of biological activities. wikipedia.org In some organisms, it also contributes to the synthesis of the side chain of ubiquinone (Coenzyme Q), a vital component of the electron transport chain involved in cellular respiration. nih.gov

Historical Development and Evolution of Geranylgeranyl Pyrophosphate Research

Precursor Pathways to Geranylgeranyl Pyrophosphate Synthesis

All isoprenoids, including GGPP, are derived from two fundamental five-carbon isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govnih.govnih.gov Living organisms utilize two distinct and independent biosynthetic routes to produce these essential precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. wikipedia.orgoup.com

The MVA pathway, also known as the HMG-CoA reductase pathway, is the primary route for isoprenoid precursor synthesis in eukaryotes (including mammals), archaea, and some bacteria. wikipedia.orgoup.commetwarebio.com This pathway primarily operates in the cytosol and endoplasmic reticulum. wikipedia.orgmetwarebio.com

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is the rate-limiting and key regulatory step of this pathway. metwarebio.comnih.gov Mevalonate then undergoes a series of two phosphorylation reactions and a final decarboxylation to yield IPP. wikipedia.orgmetwarebio.comnih.gov The IPP can then be isomerized to DMAPP by the enzyme IPP isomerase. nih.gov

Key Steps of the Mevalonate Pathway:

Acetyl-CoA to Acetoacetyl-CoA: Two acetyl-CoA molecules are condensed by acetyl-CoA acetyltransferase. metwarebio.com

Acetoacetyl-CoA to HMG-CoA: HMG-CoA synthase adds a third acetyl-CoA molecule. metwarebio.com

HMG-CoA to Mevalonate: HMG-CoA reductase catalyzes the reduction of HMG-CoA. nih.gov

Mevalonate to Mevalonate-5-phosphate: Catalyzed by mevalonate kinase (MVK). nih.gov

Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Catalyzed by phosphomevalonate kinase (PMK). nih.gov

Mevalonate-5-pyrophosphate to IPP: Mevalonate-5-pyrophosphate decarboxylase removes a carboxyl group.

The MEP pathway, also referred to as the non-mevalonate pathway, was discovered more recently and operates in most bacteria, green algae, and in the plastids of higher plants. nih.govwikipedia.orgacs.org This pathway uses different starting materials and a completely distinct set of enzymes compared to the MVA pathway. wikipedia.org

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). taylorandfrancis.com This is followed by a series of enzymatic reactions that ultimately produce both IPP and DMAPP, often in a specific ratio. nih.gov A key intermediate specific to this pathway is 2-C-methyl-D-erythritol 4-phosphate (MEP), from which the pathway derives its name. nih.govrsc.org Unlike the MVA pathway, an IPP isomerase is not always essential in organisms that solely use the MEP pathway, as the final enzyme of the pathway, IspH, can produce both IPP and DMAPP directly. nih.gov

Key Intermediates of the MEP Pathway:

1-deoxy-D-xylulose 5-phosphate (DXP)

2-C-methyl-D-erythritol 4-phosphate (MEP)

4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME)

2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP)

2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP)

4-hydroxy-3-methyl-but-2-enyl diphosphate (B83284) (HMBPP)

Table 1: Comparison of MVA and MEP Pathways for Isoprenoid Precursor Biosynthesis

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

|---|---|---|

| Organismal Distribution | Eukaryotes, Archaea, some Bacteria wikipedia.orgoup.com | Most Bacteria, Green Algae, Plant Plastids nih.govwikipedia.org |

| Subcellular Location | Cytosol / Endoplasmic Reticulum wikipedia.orgmetwarebio.com | Plastids (in plants), Cytosol (in bacteria) wikipedia.orgrsc.org |

| Starting Substrates | Acetyl-CoA (3 molecules) nih.govmetwarebio.com | Pyruvate and Glyceraldehyde-3-Phosphate taylorandfrancis.com |

| Key Regulatory Enzyme | HMG-CoA Reductase (HMGR) nih.gov | DXP synthase (DXS) and DXP reductoisomerase (DXR) |

| Final Products | IPP (requires isomerization to DMAPP) nih.gov | IPP and DMAPP (often in a fixed ratio) nih.gov |

Enzymology of Geranylgeranyl Pyrophosphate Synthase (GGPS)

Geranylgeranyl pyrophosphate synthase (GGPS), also known as geranylgeranyl diphosphate synthase (GGDPS), is the enzyme that catalyzes the final step in the formation of GGPP. nih.govnih.gov It belongs to the family of prenyltransferases. nih.gov The enzyme facilitates the sequential condensation of three molecules of IPP with one molecule of DMAPP, or more commonly, the addition of one IPP molecule to FPP, to yield the C20 product, GGPP. nih.govtaylorandfrancis.comuniprot.org

GGPS catalyzes the following reactions:

Dimethylallyl diphosphate + Isopentenyl diphosphate → Geranyl diphosphate + Diphosphate uniprot.org

Geranyl diphosphate + Isopentenyl diphosphate → Farnesyl diphosphate + Diphosphate uniprot.org

Farnesyl diphosphate + Isopentenyl diphosphate → Geranylgeranyl diphosphate + Diphosphate uniprot.org

GGPS enzymes are typically homodimeric proteins, although other arrangements like hexamers have been observed in human GGPS. frontiersin.orgwikipedia.org Structurally, GGPS proteins are predominantly composed of alpha-helices. nih.gov A key feature of their active site is the presence of two highly conserved aspartate-rich motifs, known as the first aspartate-rich motif (FARM) and the second aspartate-rich motif (SARM). frontiersin.orgnih.gov These motifs are crucial for binding the diphosphate groups of the substrates (FPP and IPP) and for chelating essential divalent metal ions, typically magnesium (Mg²⁺), which are required for catalysis. proteopedia.org

The catalytic mechanism involves an ionization-condensation-elimination sequence. The allylic substrate (like FPP) binds to the active site, and the diphosphate group is ionized, facilitated by the Mg²⁺ ions and conserved aspartate residues. This generates a carbocation intermediate. The nucleophilic C4 of IPP then attacks the C1 of the allylic carbocation, forming a new carbon-carbon bond. Finally, a proton is eliminated from the new C2, re-establishing a double bond and yielding the elongated GGPP product.

Table 2: Key Structural and Mechanistic Features of GGPS

| Feature | Description | Reference |

|---|---|---|

| Quaternary Structure | Typically homodimeric, but other oligomeric states exist (e.g., human GGPS1 is a hexamer). | frontiersin.orgwikipedia.org |

| Core Structural Elements | Predominantly composed of α-helices. | nih.gov |

| Conserved Motifs | Two aspartate-rich motifs (DDxxxxD and DDxxD), crucial for substrate binding and catalysis. | nih.gov |

| Cofactor Requirement | Requires divalent metal ions, typically Mg²⁺, for catalytic activity. | proteopedia.org |

| Catalytic Mechanism | Proceeds via an ionization-condensation-elimination mechanism involving a carbocation intermediate. | General Prenyltransferase Mechanism |

The chain length of the final product of a prenyltransferase is precisely controlled by the architecture of its active site. In GGPS, the size and nature of amino acid residues at specific positions dictate the maximum length of the growing isoprenoid chain. Research has shown that specific amino acids located before the first aspartate-rich motif play a critical role in determining product specificity. frontiersin.org For instance, replacing larger amino acid residues with smaller ones can allow the enzyme to accommodate a longer substrate, resulting in the production of geranylfarnesyl pyrophosphate (GFPP, C25) instead of GGPP. frontiersin.orgnih.gov

Many organisms, particularly plants, possess multiple genes encoding different GGPS isoforms. nih.govnih.gov These isoforms can exhibit distinct expression patterns, being active in different tissues or at different developmental stages. nih.gov This functional diversification allows for the tailored production of GGPP for various metabolic pathways. For example, some isoforms may be dedicated to providing GGPP for chlorophyll (B73375) and carotenoid synthesis in plastids, while others supply GGPP for protein prenylation in the cytosol. nih.govresearchgate.net

Subcellular Compartmentalization of Geranylgeranyl Pyrophosphate Biosynthesis and Transport

In eukaryotic cells, the biosynthesis of isoprenoids is highly compartmentalized, a strategy that allows for independent regulation of different metabolic branches. nih.gov In plants, there is a clear separation: the MVA pathway operates in the cytosol and endoplasmic reticulum, providing precursors for sterols and protein prenylation, while the MEP pathway is active in the plastids, supplying IPP and DMAPP for the synthesis of chlorophylls, carotenoids, and gibberellins. wikipedia.orgnih.gov

Reflecting this division, GGPS isoforms are targeted to specific subcellular compartments. nih.gov Studies in Arabidopsis have identified GGPS isoforms localized to the plastids, mitochondria, and the cytosol/endoplasmic reticulum. nih.gov This compartmentalization ensures that GGPP is synthesized where it is needed, preventing metabolic crosstalk and allowing for precise control over the flux into different isoprenoid-dependent pathways. For example, plastid-localized GGPS provides the substrate for phytoene (B131915) synthase (PSY), the first committed enzyme in carotenoid biosynthesis, through direct protein-protein interactions, which is thought to facilitate efficient substrate channeling. researchgate.net Similar compartmentalization has been observed in fungi, where different GGPS enzymes are localized to the cytosol and peroxisomes to contribute to primary and secondary metabolism, respectively. nih.gov The transport of GGPP or its precursors across organellar membranes is a complex process that is not yet fully understood but is essential for coordinating isoprenoid metabolism throughout the cell.

Table 3: Subcellular Localization of GGPP Biosynthesis

| Compartment | Precursor Pathway | GGPS Isoform Location | Downstream Products | Reference |

|---|---|---|---|---|

| Plastids (Plants) | MEP Pathway | Plastidial GGPS | Carotenoids, Chlorophylls, Gibberellins, Tocopherols | wikipedia.orgnih.govresearchgate.net |

| Cytosol / ER (Plants, Animals, Fungi) | MVA Pathway | Cytosolic/ER-associated GGPS | Geranylgeranylated Proteins, Sterol Precursors (indirectly) | wikipedia.orgnih.govnih.gov |

| Mitochondria (Plants) | MVA and/or MEP-derived precursors | Mitochondrial GGPS | Isoprenoid Quinones (e.g., Ubiquinone side chains) | nih.gov |

| Peroxisomes (Fungi) | MVA Pathway | Peroxisomal GGPS | Secondary Metabolites (e.g., Diterpenes) | nih.gov |

Protein Geranylgeranylation: Post-Translational Modification

Protein geranylgeranylation is a crucial post-translational modification where a 20-carbon geranylgeranyl lipid group is covalently attached to cysteine residues at or near the C-terminus of specific proteins. wikipedia.orgcreative-proteomics.com This process, a form of prenylation, increases the hydrophobicity of the modified protein, facilitating its anchoring to cellular membranes, which is often a prerequisite for its biological activity. oup.comwikipedia.org The transfer of the geranylgeranyl moiety from GGPP to the target protein is catalyzed by a class of enzymes known as geranylgeranyltransferases. creative-proteomics.com

Geranylgeranyltransferase Type I (GGTase-I) Substrate Profile and Reaction Mechanism

Geranylgeranyltransferase Type I (GGTase-I) is a heterodimeric enzyme that catalyzes the attachment of a single geranylgeranyl group to proteins possessing a C-terminal "CaaX" motif. wikipedia.orgmdpi.com In this motif, 'C' represents a cysteine residue, 'a' denotes an aliphatic amino acid, and 'X' is typically a leucine residue for GGTase-I substrates. wikipedia.org

The reaction mechanism begins with the binding of GGPP to the enzyme. nih.gov Subsequently, the protein substrate with the CaaX motif binds. nih.gov The cysteine's sulfur atom, coordinated by a zinc ion in the active site, performs a nucleophilic attack on the GGPP molecule, displacing the pyrophosphate group and forming a stable thioether linkage between the geranylgeranyl group and the protein. wikipedia.orgnih.gov

Table 1: Characteristics of Geranylgeranyltransferase Type I (GGTase-I)

| Feature | Description |

|---|---|

| Enzyme Structure | Heterodimer (α and β subunits) wikipedia.org |

| Lipid Substrate | Geranylgeranyl pyrophosphate (GGPP) mdpi.com |

| Protein Substrate Motif | C-terminal CaaX box (X is typically Leucine) wikipedia.orgwikipedia.org |

| Catalytic Ion | Zinc (Zn²⁺) wikipedia.org |

| Reaction Product | S-geranylgeranylated protein wikipedia.org |

| Key Function | Attaches a single 20-carbon isoprenoid to target proteins wikipedia.org |

Functional Roles of Geranylgeranylated Proteins in Cellular Processes

The attachment of the geranylgeranyl anchor is critical for the function and localization of a multitude of proteins involved in fundamental cellular activities. oup.com

Membrane Anchoring: The primary function of geranylgeranylation is to tether proteins to cellular membranes. oup.com This localization is essential for their interaction with other membrane-bound proteins and lipids, enabling their participation in various cellular pathways. ontosight.ai

Signal Transduction: Many key signaling proteins, particularly small GTPases of the Rho and Rac families, are substrates for GGTase-I. nih.govnih.gov Geranylgeranylation allows these proteins to associate with the plasma membrane, where they can receive and transmit signals that regulate processes like cell growth, differentiation, cytoskeletal organization, and cell motility. nih.govfrontiersin.org

Vesicular Trafficking: The geranylgeranylation of Rab proteins by Rab GGTase is indispensable for intracellular membrane trafficking. nih.gov The lipid anchors allow Rab GTPases to recruit specific effector proteins to vesicle membranes, ensuring that vesicles are accurately targeted to and fuse with the correct acceptor compartments, such as the Golgi apparatus or the plasma membrane. creative-proteomics.com

Geranylgeranyl Pyrophosphate as a Precursor for Terpenoid Biosynthesis

Beyond its role in protein modification, GGPP is the universal precursor for all diterpenoids (C20) and tetraterpenoids (C40). wikipedia.orgtaylorandfrancis.com This metabolic branch leads to the synthesis of a vast and diverse group of natural products with critical biological functions.

Diterpenoid Synthesis (e.g., Gibberellins, Taxanes, Phytol)

Diterpenoids are synthesized from GGPP through the action of enzymes called diterpene synthases, which catalyze complex cyclization reactions to generate a wide array of carbon skeletons. researchgate.netnih.gov

Gibberellins: These plant hormones, which regulate various aspects of growth and development, are synthesized from GGPP. gcwgandhinagar.com The biosynthesis begins in plastids, where GGPP is converted into the cyclic intermediate ent-kaurene (B36324) by the enzymes copalyl diphosphate synthase and ent-kaurene synthase. youtube.comnih.gov Subsequent oxidative reactions in the endoplasmic reticulum and cytosol modify ent-kaurene to produce the various forms of active gibberellins. youtube.com

Taxanes: This class of diterpenoids includes the important anti-cancer agent paclitaxel (Taxol®). The committed step in taxane biosynthesis is the cyclization of GGPP to taxa-4(5),11(12)-diene, a reaction catalyzed by the enzyme taxadiene synthase. researchgate.netresearchgate.neth1.co This initial cyclization is followed by a series of complex hydroxylation and acylation steps to yield the final bioactive compounds. researchgate.net

Phytol: Phytol is a key component of chlorophyll, the primary photosynthetic pigment, and is also a precursor for the synthesis of tocopherol (vitamin E) and phylloquinone (vitamin K). nih.govresearchgate.net Phytol is derived from the reduction of the geranylgeranyl group that is first esterified to chlorophyllide a to form chlorophyll a. researchgate.net The enzyme geranylgeranyl reductase catalyzes the reduction of the three double bonds in the geranylgeranyl side chain to form the phytyl tail. nih.gov

Tetraterpenoid Synthesis (e.g., Carotenoids)

Tetraterpenoids are 40-carbon molecules derived from the head-to-head condensation of two molecules of GGPP. taylorandfrancis.com

Carotenoids: This large family of pigments is essential for photosynthesis (as accessory light-harvesting pigments and for photoprotection) and serves as precursors to plant hormones like abscisic acid. mdpi.com The biosynthesis of carotenoids is initiated by the enzyme phytoene synthase, which catalyzes the condensation of two GGPP molecules to form the first colorless carotenoid, phytoene. mdpi.comnih.govresearchgate.net Subsequent desaturation, isomerization, and cyclization reactions lead to the formation of the diverse array of colored carotenoids, such as lycopene, β-carotene, and zeaxanthin. mdpi.comresearchgate.net

Truncated Polyprenyl Chain Formation (e.g., Menaquinone, Ubiquinone Side Chains)

While GGPP itself is a C20 compound, it is also a key player in the biosynthesis of longer-chain polyprenyl pyrophosphates that form the characteristic side chains of vital respiratory quinones, such as menaquinone (Vitamin K2) and ubiquinone (Coenzyme Q). nih.govnih.gov These lipid-soluble molecules are essential components of electron transport chains. The biosynthesis of their side chains involves a family of enzymes known as polyprenyl diphosphate synthases, which catalyze the sequential condensation of IPP molecules to an allylic diphosphate primer, which can be FPP or GGPP. tandfonline.com

In the biosynthesis of menaquinone and ubiquinone in many bacteria, the polyprenyl side chain is typically longer than the C20 of GGPP. For instance, Escherichia coli synthesizes menaquinone-8 (MK-8) and ubiquinone-8 (UQ-8), both featuring a C40 octaprenyl side chain. researchgate.netniu.edu This chain is synthesized by octaprenyl diphosphate synthase. tandfonline.com This enzyme extends a C15 FPP primer with five IPP molecules to form the C40 octaprenyl diphosphate.

The process of attaching this side chain to the quinone ring precursor is a crucial step.

Menaquinone (MK) Biosynthesis: The polyprenyl side chain is attached to 1,4-dihydroxy-2-naphthoate (DHNA), a precursor derived from the shikimate pathway. researchgate.netnih.gov The enzyme responsible for this alkylation is DHNA-polyprenyltransferase (encoded by the menA gene), which catalyzes the prenylation of DHNA with the appropriate length polyprenyl pyrophosphate, releasing pyrophosphate and forming demethylmenaquinone. researchgate.net This step is typically one of the final steps in the biosynthetic pathway. nih.gov

Ubiquinone (UQ) Biosynthesis: In the case of ubiquinone, the polyprenyl side chain is transferred to p-hydroxybenzoate (PHB), which is also derived from the shikimate pathway. bibliotekanauki.plgenome.jp The enzyme p-hydroxybenzoate polyprenyltransferase catalyzes this condensation. tandfonline.com Unlike in menaquinone synthesis, this prenylation event occurs early in the UQ biosynthetic pathway, and the resulting intermediate undergoes several modifications, including hydroxylations and methylations, to become the final ubiquinone molecule. nih.govnih.gov

The following table summarizes the key enzymes in the formation and attachment of polyprenyl chains for menaquinone and ubiquinone.

| Quinone | Key Enzyme (Side Chain Synthesis) | Primer Substrate | Final Side Chain (Example: E. coli) | Key Enzyme (Attachment) | Quinone Ring Precursor |

| Menaquinone | Octaprenyl diphosphate synthase | Farnesyl-PP | Octaprenyl-PP (C40) | DHNA-octaprenyltransferase (MenA) | 1,4-dihydroxy-2-naphthoate (DHNA) |

| Ubiquinone | Octaprenyl diphosphate synthase | Farnesyl-PP | Octaprenyl-PP (C40) | PHB-octaprenyltransferase (UbiA) | p-hydroxybenzoate (PHB) |

Diversification of Geranylgeranyl Pyrophosphate Metabolism in Specialized Pathways

GGPP is a fundamental hub for the biosynthesis of a vast and diverse group of specialized metabolites, particularly terpenoids, in plants and other organisms. nih.govnih.gov While a portion of the cellular GGPP pool is directed towards primary metabolism for the synthesis of essential compounds like carotenoids, chlorophylls, and gibberellins, a significant flux can be channeled into specialized pathways that produce compounds with roles in defense, signaling, and ecological interactions. nih.govoup.com

The diversification of GGPP metabolism is primarily driven by the action of terpene synthases (TPSs), a large and functionally varied family of enzymes. researchgate.net These enzymes, specifically diterpene synthases (DTPSs), recognize GGPP as their substrate and catalyze complex cyclization and rearrangement reactions to generate a wide array of carbocyclic skeletons. researchgate.netresearchgate.net This initial cyclization is often the rate-limiting and product-determining step in the biosynthesis of a specific diterpenoid.

The resulting diterpene skeletons can then be further modified by other enzymes, such as cytochrome P450 monooxygenases and acyltransferases, leading to an exponential increase in chemical diversity. nih.govfrontiersin.org This process of diversification through gene duplication and neofunctionalization of TPS genes has been a major driver of metabolic evolution in plants. nih.gov

Some prominent examples of specialized metabolic pathways originating from GGPP include:

Taxol (Paclitaxel) Biosynthesis: In yew trees (Taxus species), GGPP is the starting point for the biosynthesis of the potent anticancer drug, Taxol. The first committed step is the cyclization of GGPP by taxadiene synthase to form taxadiene, the basic skeleton of all taxoids. oup.com A series of subsequent hydroxylation, acylation, and other modification steps, catalyzed by a suite of enzymes, leads to the final complex structure of Taxol. frontiersin.org

Gibberellin Biosynthesis: While gibberellins are considered primary metabolites (plant hormones), their biosynthesis begins with the cyclization of GGPP by ent-copalyl diphosphate synthase and then ent-kaurene synthase, placing them at the start of a major branch of diterpene metabolism. This pathway highlights how GGPP is channeled into producing essential regulatory molecules. oup.com

Diterpenoid Resin Acids: In conifers, GGPP is a precursor to the diterpene resin acids that constitute a major part of oleoresin, a defensive substance against herbivores and pathogens. oup.com Enzymes known as diterpene synthases catalyze the formation of various parent skeletons, which are then oxidized to form acids like abietic acid and pimaric acid.

The table below details examples of specialized metabolites derived from GGPP and the initial enzymes responsible for their formation.

| Specialized Metabolite Class | Example Compound | Precursor | Initial Key Enzyme(s) | Organism(s) | Biological Relevance |

| Taxoids | Taxol (Paclitaxel) | GGPP | Taxadiene Synthase | Taxus species (Yew) | Anticancer agent |

| Gibberellins | Gibberellic Acid (GA3) | GGPP | ent-copalyl diphosphate synthase, ent-kaurene synthase | Plants, Fungi | Plant growth hormones |

| Resin Acids | Abietic Acid | GGPP | Diterpene Synthases | Conifers (e.g., Pine) | Plant defense |

| Momilactones | Momilactone A | GGPP | syn-copalyl diphosphate synthase, Momilactone A synthase | Oryza sativa (Rice) | Allelopathic agent, Phytoalexin |

Regulation of Geranylgeranyl Pyrophosphate Homeostasis

Transcriptional and Post-Transcriptional Control of Geranylgeranyl Pyrophosphate Pathway Enzymes

The expression of enzymes within the isoprenoid biosynthesis pathway, including Geranylgeranyl Pyrophosphate Synthase (GGPPS), is tightly controlled at both the transcriptional and post-transcriptional levels to modulate the production of GGPP in response to cellular needs.

At the transcriptional level, the pathway is famously regulated by sterol levels through the action of Sterol Regulatory Element-Binding Proteins (SREBPs). nih.gov When cellular sterol levels are low, SREBPs translocate to the nucleus and induce the transcription of key enzymes like HMG-CoA reductase (HMGCR), the rate-limiting enzyme of the MVA pathway, which indirectly increases the flux towards GGPP synthesis. nih.gov Conversely, inhibition of GGPPS can lead to a diversion of its substrate, farnesyl pyrophosphate (FPP), towards sterol synthesis, which in turn decreases the transcription of HMGCR. nih.gov

Another layer of transcriptional control is mediated by the Early Growth Response 1 (EGR1) transcription factor. nih.gov Activation of the extracellular signal-regulated kinase (ERK) pathway can induce EGR1, which then upregulates the expression of HMGCR and potentially GGPPS itself, forming a positive feedback loop. nih.govnih.gov This mechanism links growth factor signaling directly to the production of isoprenoids like GGPP. nih.gov For instance, in certain disease states like non-alcoholic steatohepatitis (NASH), continuous activation of the Ras/ERK/EGR1 pathway has been implicated in increased GGPPS expression. nih.gov

Table 1: Key Transcriptional Regulators of the Geranylgeranyl Pyrophosphate Pathway

| Regulator | Target Enzyme(s) | Effect on GGPP Synthesis | Cellular Context/Signal |

|---|---|---|---|

| SREBPs | HMG-CoA Reductase (HMGCR) and other upstream enzymes | Indirectly increases | Low cellular sterol levels nih.gov |

| EGR1 | HMG-CoA Reductase (HMGCR), GGPPS | Directly increases | Activation of the ERK signaling pathway nih.govnih.gov |

Post-transcriptional regulation adds another dimension to the control of gene expression in the GGPP pathway. wikipedia.org This involves mechanisms that control the stability, processing, and translation of messenger RNA (mRNA) transcripts after they have been synthesized. wikipedia.org RNA-binding proteins (RBPs) can bind to specific sequences in the untranslated regions (UTRs) of mRNAs for pathway enzymes, influencing their fate. wikipedia.org While specific examples directly targeting GGPPS mRNA are still being elucidated, the general mechanisms of post-transcriptional control, such as alternative splicing and microRNA (miRNA)-mediated regulation, are known to be critical for modulating metabolic pathways. wikipedia.orgmdpi.com For example, miRNAs are small non-coding RNAs that can bind to target mRNAs, leading to their degradation or translational repression, and have been implicated in the regulation of cholesterol and fatty acid metabolism, pathways closely linked to GGPP. nih.gov

Allosteric Regulation and Feedback Mechanisms Influencing Geranylgeranyl Pyrophosphate Levels

Beyond transcriptional control, the activity of enzymes in the GGPP pathway is subject to immediate and sensitive regulation by allosteric effectors and feedback inhibition. This allows for rapid adjustments in GGPP levels in response to fluctuating metabolic conditions.

A primary example of feedback inhibition is the regulation of GGPPS by its own product, GGPP. nih.govnih.gov GGPPS possesses an inhibitory binding site for GGPP, which, when occupied, renders the enzyme inactive. nih.gov This negative feedback loop is crucial for maintaining homeostatic concentrations of GGPP, preventing its overaccumulation. nih.govnih.gov Studies have shown that GGPP can inhibit its own synthesis from mevalonate (B85504) with a half-maximal inhibition at approximately 3 µM, without affecting the synthesis of its precursor, FPP. nih.gov Similarly, FPP can also exert feedback inhibition on its own synthesis. nih.gov

GGPP also functions as a key allosteric regulator for other enzymes, notably Geranylgeranyltransferase type II (GGTase-II), which is responsible for prenylating Rab GTPases. nih.govacs.org GGPP acts as an allosteric activator for GGTase-II. nih.govacs.org The binding of GGPP dramatically increases the affinity of GGTase-II for its protein substrate, the Rab:REP (Rab escort protein) complex. nih.govacs.org Furthermore, the binding of a new GGPP molecule facilitates the release of the prenylated product from the enzyme, preventing product inhibition and preparing the enzyme for a new catalytic cycle. nih.govacs.org This ensures that the process of protein geranylgeranylation is efficiently coupled to the availability of GGPP. nih.gov

Table 2: Allosteric Regulation by Geranylgeranyl Pyrophosphate (GGPP)

| Enzyme | Role of GGPP | Effect on Enzyme Activity | Finding |

|---|---|---|---|

| GGPPS | Inhibitor | Negative feedback inhibition | Half-maximal inhibition of its own synthesis occurs at ~3 µM GGPP. nih.gov |

| GGTase-II | Activator | Increases affinity for substrate (Rab:REP complex) and promotes product release | Affinity for Rab7:REP-1 increases from ~120 nM to ~2 nM in the presence of GGPP. nih.govacs.org |

In yeast, GGPP has been identified as a potent regulator of the degradation of HMG-CoA reductase (HMGR), the pathway's rate-limiting enzyme. nih.gov Specifically, GGPP stimulates the ubiquitin-mediated degradation of the Hmg2p isozyme, demonstrating a feedback mechanism where a downstream product controls the stability of an early, crucial enzyme in the pathway. nih.gov

Post-Translational Modifications of Geranylgeranyl Pyrophosphate Synthase and Associated Enzymes

Post-translational modifications (PTMs) are covalent chemical alterations to proteins that occur after their synthesis and represent a vital mechanism for regulating enzyme activity, localization, and stability. gsconlinepress.comthermofisher.com While GGPP is itself the substrate for a major PTM (protein geranylgeranylation), the enzymes that produce and consume it are also subject to regulatory PTMs. nih.govproteopedia.org

The enzymes responsible for protein prenylation, farnesyltransferase (FTase) and geranylgeranyltransferases (GGTase I and II), attach FPP and GGPP to target proteins, respectively. gsconlinepress.comnih.gov This process is an irreversible modification that anchors proteins, such as those in the Ras superfamily of small GTPases, to cellular membranes, which is essential for their signaling functions. mdpi.comnih.gov

Information regarding direct PTMs of GGPPS itself is an area of ongoing investigation. However, the activity of the pathway is known to be modulated by signaling cascades that heavily rely on PTMs like phosphorylation. thermofisher.com For example, the activity of HMG-CoA reductase is decreased by AMP-dependent phosphorylation. youtube.com Downstream signaling events that are dependent on GGPP availability, such as the RhoA/Rho kinase pathway, involve a cascade of phosphorylation events. For instance, increased geranylgeranylation of RhoA can lead to increased Rho kinase activity, which in turn causes the inhibitory phosphorylation of Insulin (B600854) Receptor Substrate 1 (IRS-1). nih.gov While this is a downstream effect, it highlights how the availability of GGPP, controlled by GGPPS, influences cellular signaling networks regulated by phosphorylation.

During osteoblast differentiation, the expression and activity of GGPPS are downregulated, suggesting that a decrease in GGPP levels is critical for this developmental process. nih.gov This regulation at the protein expression level points to complex control mechanisms that integrate GGPP synthesis with cellular differentiation programs.

Table 3: Key Post-Translational Modifications Related to the GGPP Pathway

| Modification | Enzyme(s) | Target(s) | Function |

|---|---|---|---|

| Geranylgeranylation | Geranylgeranyltransferases (GGTase I & II) | Small GTPases (e.g., Rho, Rab families) nih.govnih.gov | Membrane anchoring, enabling protein-protein interactions and signal transduction. mdpi.comnih.gov |

| Phosphorylation | Kinases/Phosphatases | HMG-CoA Reductase youtube.com, Downstream signaling proteins (e.g., IRS-1) nih.gov | Regulates enzyme activity and signal transduction pathways. thermofisher.com |

Interplay between Geranylgeranyl Pyrophosphate Metabolism and Other Major Metabolic Networks

The most direct link is with cholesterol biosynthesis , as both pathways diverge from the same precursor, FPP. nih.gov FPP can be directed either towards the synthesis of GGPP by GGPPS or towards squalene (B77637) and subsequent cholesterol synthesis by squalene synthase. nih.gov This creates a critical metabolic branch point. Inhibition of one branch can shunt FPP into the other; for example, statins, which inhibit HMGCR, reduce the production of all downstream isoprenoids, including both cholesterol and GGPP. ahajournals.orgnih.gov This reduction in GGPP is thought to mediate some of the "pleiotropic" or cholesterol-independent effects of statins. ahajournals.orgnih.gov Conversely, elevated levels of GGPP have been shown to regulate the degradation of HMGR, demonstrating a feedback loop that connects these two branches. nih.gov

GGPP metabolism is also intricately linked to fatty acid and lipid metabolism . Depletion of GGPP has been shown to cause an accumulation of fatty acids and eicosanoid intermediates, leading to a state of metabolic inflammation or "metaflammation". nih.gov This is partly because GGPP is required for the prenylation and proper localization of enzymes like CYB5R3, a reductase essential for fatty acid and eicosanoid metabolism in the endoplasmic reticulum. nih.gov In the context of obesity, elevated hepatic GGPP levels are associated with increased lipid accumulation and insulin resistance. researchgate.netnih.gov This occurs through the GGPP-dependent prenylation of the lipid droplet protein Perilipin 4, which promotes the formation of large lipid droplets. researchgate.netnih.gov Furthermore, statin-induced GGPP depletion in adipose tissue can impair insulin signaling and increase the release of free fatty acids. mdpi.com

The role of GGPP in prenylating small GTPases like RhoA places it at the crossroads of metabolism and cellular signaling . The GGPP-RhoA/Rho kinase axis is a crucial pathway in mediating lipid-induced insulin resistance in skeletal muscle. nih.gov In pulmonary hypertension models, the effects of statins are counteracted by dietary GGPP, a process that involves the RhoA-ROCK2 signaling cascade. ahajournals.orgnih.gov This highlights how systemic levels of GGPP, influenced by diet, can directly impact intracellular signaling pathways that control cell proliferation and function. nih.gov The interplay is reciprocal, as signaling pathways can also regulate GGPP synthesis, for example, through the ERK/EGR1-mediated transcription of GGPPS. nih.gov

Table 4: Interplay of GGPP Metabolism with Other Metabolic Networks

| Interacting Network | Key Connecting Molecule/Process | Outcome of Interaction |

|---|---|---|

| Cholesterol Biosynthesis | Farnesyl Pyrophosphate (FPP) branch point nih.gov | Competition for FPP substrate; statin inhibition affects both pathways. ahajournals.org GGPP levels provide feedback regulation on HMG-CoA reductase. nih.gov |

| Fatty Acid & Lipid Metabolism | Prenylation of CYB5R3 nih.gov, Perilipin 4 researchgate.netnih.gov | GGPP depletion impairs eicosanoid metabolism. nih.gov Elevated GGPP promotes hepatic lipid droplet formation and insulin resistance. researchgate.netnih.gov |

| Cellular Signaling (e.g., RhoA/ROCK) | Geranylgeranylation of RhoA nih.gov | GGPP levels modulate RhoA activity, influencing processes like insulin sensitivity and cell proliferation. nih.govahajournals.org |

Methodologies for Investigating Geranylgeranyl Pyrophosphate and Its Metabolites

Biochemical Assays for Geranylgeranyl Pyrophosphate Synthase Activity

Geranylgeranyl pyrophosphate synthase (GGPPS) is the enzyme responsible for synthesizing GGPP. nih.gov The activity of this enzyme is a key regulatory point in the isoprenoid pathway. Various biochemical assays have been developed to measure GGPPS activity, each with its own advantages and limitations.

Radiometric Assays for Product Formation and Enzyme Kinetics

Radiometric assays have traditionally been a cornerstone for studying GGPPS activity. These assays typically involve the use of a radiolabeled substrate, such as [1-¹⁴C]isopentenyl pyrophosphate (IPP), and an unlabeled allylic substrate like farnesyl pyrophosphate (FPP). The enzyme reaction is initiated, and after a specific incubation period, the reaction is stopped. The radiolabeled GGPP product is then separated from the unreacted substrates using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of radioactivity incorporated into the GGPP fraction is then quantified using a scintillation counter, providing a direct measure of enzyme activity.

This method is highly sensitive and allows for the precise determination of kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) for the substrates. However, the use of radioactive materials requires specialized laboratory facilities and adherence to strict safety protocols.

Coupled Enzyme Assays for Spectrophotometric or Fluorometric Detection

To circumvent the challenges associated with radioactivity, coupled enzyme assays offer a non-radioactive alternative for measuring GGPPS activity. nih.govcsic.es These assays link the production of pyrophosphate (PPi), a byproduct of the GGPPS reaction, to a subsequent enzymatic reaction that results in a detectable change in absorbance or fluorescence. nih.govcsic.esgenscript.com

One common approach is to use a pyrophosphate-dependent phosphofructokinase, which in the presence of PPi, converts fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. This reaction can then be coupled to a series of enzymatic steps involving aldolase, triosephosphate isomerase, and glycerol-3-phosphate dehydrogenase, ultimately leading to the oxidation of NADH to NAD+. The decrease in NADH concentration can be monitored spectrophotometrically at 340 nm.

Alternatively, a commercially available kit, the EnzChek Pyrophosphate Assay Kit, provides a more direct method. csic.es In this assay, inorganic pyrophosphatase hydrolyzes the PPi produced by GGPPS into two molecules of inorganic phosphate (B84403) (Pi). csic.es This Pi then reacts with 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) in the presence of purine (B94841) nucleoside phosphorylase (PNP), leading to the release of ribose 1-phosphate and 2-amino-6-mercapto-7-methylpurine, which causes a spectrophotometric shift that can be measured at 360 nm. csic.es

Fluorometric assays have also been developed using fluorescently labeled analogs of GGPP substrates. researchgate.net For instance, a fluorescent analog of geranylgeranyl pyrophosphate can be synthesized and used in a high-throughput screening assay for Rab geranylgeranyltransferase, an enzyme that utilizes GGPP. researchgate.net Changes in fluorescence upon enzymatic transfer of the labeled geranylgeranyl group provide a measure of enzyme activity. researchgate.net These coupled assays are generally less sensitive than radiometric methods but are more amenable to high-throughput screening applications. genscript.comresearchgate.net

Chromatographic and Spectrometric Analysis of Geranylgeranyl Pyrophosphate and its Derivatives

The accurate quantification of GGPP and its various derivatives within biological matrices is essential for understanding their physiological roles. Chromatographic and spectrometric techniques are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection for Isoprenoids

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying isoprenoids, including GGPP. nih.gov Reversed-phase HPLC, using a C18 column, is commonly employed to separate these phosphorylated compounds. nih.govnih.gov The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) bicarbonate) and an organic solvent like acetonitrile. nih.govnih.gov

Direct detection of GGPP by UV absorbance is challenging as it lacks a strong chromophore. However, this method can be used to follow the progress of enzyme-catalyzed reactions without the need for prior hydrolysis of the phosphate esters. nih.gov To enhance sensitivity and selectivity, derivatization of the isoprenoids can be performed. For example, fluorescent tags can be attached to the molecules, allowing for highly sensitive detection using a fluorescence detector. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of GGPP and other isoprenoids in complex biological samples. nih.govnih.gov This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the isoprenoids are first separated using reversed-phase HPLC. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, typically using electrospray ionization (ESI) in the negative ion mode. nih.gov The precursor ions corresponding to the different isoprenoids are then selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification, even in complex matrices like plasma and cell extracts. nih.govnih.gov

The development of LC-MS/MS methods has enabled the simultaneous quantification of multiple isoprenoids, including GGPP, farnesyl pyrophosphate (FPP), and geranyl pyrophosphate (GPP), with low limits of quantification. nih.govnih.gov These methods have been successfully applied to measure the basal concentrations of these key metabolites in human plasma and various cancer cell lines. nih.gov

| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS |

| Principle | Separation based on polarity, detection by UV absorbance or fluorescence. | Separation by LC, detection by mass-to-charge ratio of precursor and product ions. nih.govnih.gov |

| Sensitivity | Moderate to high (with fluorescence derivatization). nih.gov | Very high. nih.gov |

| Selectivity | Moderate. | Very high. nih.gov |

| Sample Type | Purified samples, cell extracts. nih.gov | Complex biological matrices (plasma, tissues, cell lysates). nih.govresearchgate.net |

| Derivatization | Often required for fluorescence detection. nih.gov | Can be used to improve ionization and chromatography. nih.gov |

| Key Application | Monitoring enzymatic reactions, quantifying known isoprenoids. nih.gov | Comprehensive metabolite profiling, biomarker discovery. nih.govnih.gov |

Genetic and Molecular Approaches to Modulate Geranylgeranyl Pyrophosphate Pathway Flux

Understanding the functional consequences of altered GGPP levels relies on the ability to manipulate the expression of genes within the isoprenoid pathway. Various genetic and molecular techniques are employed to modulate the metabolic flux towards or away from GGPP synthesis.

Overexpression of GGPPS is a common strategy to increase the intracellular pool of GGPP. This can be achieved by introducing a vector containing the GGPPS gene under the control of a strong promoter into cells. Conversely, to decrease GGPP levels, gene knockout or knockdown techniques can be utilized. In yeast, for example, deletion of the gene encoding GGPPS has been shown to abolish enzyme activity. nih.gov In mammalian cells, RNA interference (RNAi) or CRISPR-Cas9 technology can be used to silence or disrupt the GGPPS gene, leading to reduced GGPP synthesis. nih.gov

Gene Silencing (e.g., siRNA, shRNA) and Knockout (e.g., CRISPR/Cas9) Strategies

Gene silencing and knockout technologies are powerful tools for elucidating the function of enzymes involved in the GGPP metabolic pathway. By reducing or eliminating the expression of specific genes, scientists can observe the resulting phenotypic changes and infer the role of the corresponding protein.

siRNA and shRNA:

Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to induce transient or stable gene silencing, respectively, through a process known as RNA interference (RNAi). nih.govnih.govyoutube.com These small RNA molecules are designed to be complementary to the messenger RNA (mRNA) of a target gene. youtube.com Upon introduction into a cell, they bind to the target mRNA and trigger its degradation, thereby preventing protein synthesis. nih.govyoutube.com

For instance, to study the impact of reduced GGPP synthesis, researchers can use siRNA or shRNA to silence the gene encoding for geranylgeranyl pyrophosphate synthase (GGPPS). nih.gov This enzyme catalyzes the formation of GGPP from farnesyl pyrophosphate (FPP). wikipedia.orgnih.gov Studies have shown that knockdown of GGPPS can inhibit the migration and invasion of cancer cells, suggesting a role for GGPP in metastasis. nih.gov

| Technology | Mechanism | Effect | Application in GGPP Research |

| siRNA | Transiently silences gene expression by guiding mRNA cleavage. nih.govyoutube.com | Temporary reduction of target protein levels. youtube.com | Investigating the short-term effects of reduced enzyme activity in the GGPP pathway. |

| shRNA | Can be integrated into the genome for long-term gene silencing. nih.gov | Stable and heritable reduction of target protein levels. nih.gov | Creating cell lines with permanently reduced GGPP synthesis for prolonged studies. |

CRISPR/Cas9:

The CRISPR/Cas9 system offers a more permanent and complete method for gene inactivation through gene knockout. nih.govnih.govyoutube.com This technology uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. youtube.com The cell's error-prone repair mechanism often introduces mutations that disrupt the gene's function, effectively knocking it out. nih.gov

Researchers can use CRISPR/Cas9 to knock out genes encoding enzymes upstream or downstream of GGPP to study the consequences on cellular metabolism and function. For example, knocking out GGPPS would completely ablate the primary route for GGPP synthesis. nih.gov This allows for a definitive assessment of GGPP's essential roles.

| Strategy | Description | Outcome | Example in GGPP Pathway |

| Gene Knockout | Permanent disruption of a gene's open reading frame. nih.govnih.gov | Complete loss of protein function. | Knocking out the GGPPS1 gene to eliminate GGPP synthesis and study its impact on protein geranylgeranylation. nih.gov |

Overexpression Systems for Geranylgeranyl Pyrophosphate Pathway Enzymes

In contrast to silencing or knockout, overexpression systems are used to increase the intracellular concentration of specific enzymes in the GGPP pathway. This approach helps to understand the effects of elevated enzyme activity and increased production of GGPP or its downstream metabolites.

By introducing a vector containing the gene of interest under the control of a strong promoter, researchers can achieve high levels of protein expression. For example, overexpressing GGPPS has been shown to increase the levels of GGPP. nih.gov This can lead to enhanced geranylgeranylation of proteins like Rac1 and Cdc42, which has been linked to increased tumor metastasis in lung adenocarcinoma. nih.gov

Overexpression studies have been instrumental in confirming the role of GGPP as a regulator of certain cellular processes. For instance, elevating intracellular GGPP levels by overexpressing the BTS1 gene (encoding GGPP synthase) in yeast led to accelerated degradation of Hmg2p, a key enzyme in the mevalonate (B85504) pathway. nih.gov

Isotopic Labeling Strategies for Tracing Geranylgeranyl Pyrophosphate Metabolic Flux

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govnih.gov By supplying cells with substrates enriched with stable isotopes (e.g., ¹³C), researchers can track the incorporation of these labeled atoms into GGPP and its various downstream products. nih.govarxiv.orgnorthwestern.edu

This methodology provides quantitative insights into the rates of metabolic reactions and the relative contributions of different pathways to the synthesis of a particular metabolite. nih.gov For example, by using ¹³C-labeled glucose, one can follow the path of carbon atoms through glycolysis, the citric acid cycle, and into the mevalonate pathway, ultimately leading to the synthesis of GGPP.

Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is then used to analyze the isotopic labeling patterns of GGPP and other isoprenoids. arxiv.org This data can reveal the dynamics of GGPP metabolism, including its synthesis, turnover, and allocation into different branches of the isoprenoid pathway. Dynamic labeling experiments, where the isotopic enrichment of metabolites is measured over time, can provide further details on the turnover rates of metabolic pools. nih.gov

In Silico and Computational Modeling of Geranylgeranyl Pyrophosphate Metabolism and Networks

In silico and computational modeling provides a framework to integrate experimental data and simulate the behavior of the complex metabolic network surrounding GGPP. nih.govresearchgate.netijml.org These models can range from relatively simple representations of metabolic pathways to complex, genome-scale models that encompass thousands of reactions. ijml.org

Mathematical models, often based on systems of ordinary differential equations (ODEs), can be used to describe the dynamic changes in the concentrations of GGPP and related metabolites over time. nih.govresearchgate.net These models require knowledge of kinetic parameters, which can be obtained from experimental measurements.

Constraint-based modeling approaches, such as flux balance analysis (FBA), are also employed to predict metabolic flux distributions within the network. These models rely on the stoichiometry of metabolic reactions and a defined metabolic objective, such as maximizing biomass production or, more specifically, the production of a particular isoprenoid derived from GGPP.

By simulating the effects of genetic perturbations (e.g., gene knockouts or overexpression) or environmental changes, these computational models can generate testable hypotheses and guide further experimental investigations into the regulation and function of GGPP metabolism. nih.govtum.de

Geranylgeranyl Pyrophosphate in Diverse Biological Contexts and Physiological Processes

Geranylgeranyl Pyrophosphate in Plant Development and Environmental Responses

In the plant kingdom, geranylgeranyl pyrophosphate is indispensable for normal growth, development, and adaptation to environmental challenges. The enzymes responsible for its synthesis, GGPP synthases (GGPPS), are encoded by gene families, with different isoforms localized to specific cellular compartments such as the cytosol, plastids, and mitochondria to fulfill distinct functions. nih.gov GGPP is a precursor to a wide range of primary and secondary metabolites that are crucial for photosynthesis, hormonal regulation, and defense.

Regulation of Phytohormone Synthesis (e.g., Gibberellins, Abscisic Acid)

Geranylgeranyl pyrophosphate is a key building block for several vital phytohormones that govern numerous aspects of plant life, from seed germination to fruit development and stress responses.

Gibberellins (GAs) are a class of diterpenoid hormones that are essential for processes such as stem elongation, seed germination, and flowering. The biosynthesis of GAs begins with the conversion of GGPP to ent-kaurene (B36324), the first committed step in the GA pathway. mdpi.comwikipedia.org This conversion is catalyzed by the enzymes ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). mdpi.com Consequently, the availability of GGPP directly influences the production of bioactive GAs. Studies have shown that overexpression of a chloroplast-localized GGPPS can lead to increased GA content, resulting in enhanced plant growth and early flowering.

Abscisic Acid (ABA) , another critical phytohormone, plays a central role in seed dormancy, plant development, and responses to abiotic stress. Unlike gibberellins, ABA is not a diterpenoid but is derived from the cleavage of carotenoids. nih.gov The biosynthesis of carotenoids, in turn, originates from GGPP. nih.gov Therefore, GGPP indirectly regulates the synthesis of ABA by providing the necessary precursors for the carotenoid pathway. nih.gov The antagonistic relationship between GAs and ABA in processes like seed germination and maturation is well-documented, and their synthesis is intricately linked at the level of their common precursor, GGPP. wikipedia.org

| Phytohormone | Role in Plant Development | Link to Geranylgeranyl Pyrophosphate (GGPP) |

| Gibberellins (GAs) | Stem elongation, seed germination, flowering | Direct precursor; GGPP is converted to ent-kaurene, the first step in GA biosynthesis. mdpi.comwikipedia.org |

| Abscisic Acid (ABA) | Seed dormancy, stress responses, stomatal regulation | Indirect precursor; GGPP is the precursor for carotenoids, which are cleaved to produce ABA. nih.govnih.gov |

Role in Photosynthesis and Photoprotection via Carotenoid Biosynthesis

Geranylgeranyl pyrophosphate is fundamental to the process of photosynthesis and the mechanisms that protect the photosynthetic apparatus from light-induced damage. GGPP is the direct precursor for the biosynthesis of all carotenoids. nih.gov The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form phytoene (B131915), a colorless C40 carotenoid. nih.gov

Carotenoids serve two primary functions in photosynthetic organisms. Firstly, they act as accessory light-harvesting pigments, absorbing light in the blue-green region of the spectrum and transferring the absorbed energy to chlorophylls, thereby broadening the spectrum of light available for photosynthesis. nih.gov Secondly, and crucially, they are essential for photoprotection. Carotenoids quench triplet chlorophyll (B73375) states and scavenge reactive oxygen species (ROS) that are inevitably generated during photosynthesis, particularly under high light conditions. This prevents photo-oxidative damage to the photosynthetic machinery. nih.gov

Furthermore, GGPP is also a precursor for the phytyl tail of chlorophylls , the primary photosynthetic pigments, as well as for tocopherols (Vitamin E) and plastoquinone , all of which are essential components of the photosynthetic electron transport chain and play roles in photoprotection. nih.gov

Geranylgeranyl Pyrophosphate Metabolism in Fungi and Its Significance

In fungi, geranylgeranyl pyrophosphate is a key intermediate in the mevalonate (B85504) pathway and serves as a precursor for a variety of essential molecules and secondary metabolites. Fungal genomes often contain multiple genes encoding GGPP synthases, suggesting distinct roles for GGPP in different cellular processes and compartments. nih.gov

Mycotoxin Biosynthesis Pathways Involving Geranylgeranyl Pyrophosphate

Several mycotoxins, which are secondary metabolites produced by fungi that can be toxic to humans and animals, are derived from GGPP. For instance, the biosynthesis of paxilline, an indole-diterpene mycotoxin produced by Penicillium paxilli, requires a dedicated GGPP synthase. nih.gov This specific GGPP synthase is part of a gene cluster that includes other enzymes necessary for the synthesis of the mycotoxin. nih.gov The localization of this GGPP synthase to peroxisomes highlights the compartmentalization of secondary metabolite biosynthesis in fungi. nih.gov The involvement of GGPP in the production of such compounds underscores its importance in the chemical ecology and potential toxicity of certain fungal species.

Role in Fungal Cell Wall Integrity and Pathogenicity

The fungal cell wall is a dynamic and essential structure that protects the cell from environmental stress and is crucial for fungal pathogenicity. While not a direct structural component of the cell wall, GGPP plays a critical indirect role in its integrity and, by extension, in pathogenicity. This is primarily through the process of protein geranylgeranylation. mdpi.com

Geranylgeranylation is a post-translational modification where the geranylgeranyl group from GGPP is attached to specific proteins, such as small GTPases of the Rho/Rac family. mdpi.com This lipid modification is essential for the proper localization and function of these proteins, many of which are key regulators of signaling pathways that control cell wall synthesis and remodeling. nih.gov The Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi, is crucial for maintaining the structural integrity of the cell wall in response to stress. nih.gov Proper functioning of this pathway relies on geranylgeranylated proteins. Therefore, the availability of GGPP is vital for a robust cell wall and, consequently, for the ability of pathogenic fungi to survive within a host and cause disease.

Geranylgeranyl Pyrophosphate in Prokaryotic Organisms

Geranylgeranyl pyrophosphate is a widespread and fundamental molecule in the domain of prokaryotes, including both Bacteria and Archaea.

In Bacteria , such as photosynthetic cyanobacteria, GGPP is a precursor for the biosynthesis of carotenoids and other terpenoids. These carotenoids play similar roles in light-harvesting and photoprotection as they do in plants. The introduction of an archaeal GGPP synthase gene into the chloroplast of the green alga Chlamydomonas reinhardtii (a eukaryotic organism with a chloroplast of cyanobacterial origin) has been shown to confer thermotolerance, highlighting the conserved function of this enzyme.

In Archaea , GGPP is of paramount importance as it forms the backbone of their unique cell membrane lipids. nih.gov Unlike bacteria and eukaryotes, which have ester-linked fatty acids in their membranes, archaea possess ether-linked isoprenoid chains. nih.gov The biosynthesis of these characteristic archaeal lipids starts with the condensation of GGPP with a glycerol-1-phosphate backbone. nih.gov The resulting geranylgeranylated glycerol (B35011) phosphate (B84403) is a key intermediate in the formation of the diverse and often complex lipids that allow archaea to thrive in extreme environments. Some hyperthermophilic archaea possess GGPP synthases that are active at high temperatures, reflecting their adaptation to such conditions.

| Organism Domain | Key Roles of Geranylgeranyl Pyrophosphate (GGPP) | Examples |

| Bacteria | Precursor for carotenoids and other terpenoids. | Cyanobacteria use GGPP for synthesizing photosynthetic and photoprotective carotenoids. |

| Archaea | Essential precursor for the biosynthesis of ether-linked membrane lipids. | In hyperthermophilic archaea, GGPP is the building block for the unique membrane lipids that provide stability at high temperatures. nih.gov |

Geranylgeranylation of Bacterial Proteins and Its Physiological Relevance

Geranylgeranylation is a post-translational modification where a geranylgeranyl group is attached to a cysteine residue within a C-terminal CaaX box motif of a target protein. nih.gov This process is crucial for the proper localization and function of many proteins, particularly small GTPases which act as molecular switches in a variety of cellular signaling pathways. nih.gov The addition of the nonpolar geranylgeranyl moiety facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their interaction with downstream effectors. nih.gov

In bacteria, protein geranylgeranylation is essential for various physiological processes. While less common than in eukaryotes, it has been identified and is critical for the function of certain bacterial proteins. The modification enables these proteins to participate in signal transduction cascades that regulate fundamental aspects of bacterial life, such as growth, differentiation, and environmental adaptation. Engineered Escherichia coli have been successfully used to produce geranylgeranylated proteins, demonstrating the feasibility of this modification in a prokaryotic system and providing a tool for further study. nih.gov

Geranylgeranyl Pyrophosphate as a Precursor for Bacterial Secondary Metabolites

Geranylgeranyl pyrophosphate serves as a crucial building block for a diverse range of secondary metabolites in bacteria. These compounds are not essential for normal growth but provide the producing organism with a competitive advantage in its natural environment. GGPP is the precursor to complex molecules with a wide array of biological activities.

For instance, many diterpenes and their derivatives in bacteria are synthesized from GGPP. wikipedia.org These can have antimicrobial, antifungal, or other defensive properties. The enzymatic cyclization of GGPP can lead to a vast number of different carbon skeletons, which are then further modified by oxidation, reduction, and other enzymatic reactions to generate the final bioactive products. Carotenoids, another class of pigments derived from GGPP, play a role in protecting bacteria from photo-oxidative damage. brainkart.com The synthesis of carotenoids begins with the head-to-head condensation of two molecules of GGPP to form phytoene. brainkart.com

Table 1: Examples of Bacterial Secondary Metabolites Derived from Geranylgeranyl Pyrophosphate

| Class of Secondary Metabolite | Precursor | General Function in Bacteria |

| Diterpenes | Geranylgeranyl Pyrophosphate | Antimicrobial, Antifungal, Signaling |

| Carotenoids | Geranylgeranyl Pyrophosphate | Photoprotection, Antioxidant |

Mechanistic Implications of Geranylgeranyl Pyrophosphate in Mammalian Cell Biology

In mammalian cells, GGPP is a central molecule in the mevalonate pathway, and its primary role is as a precursor for protein geranylgeranylation. wikipedia.org This lipid modification is critical for the function of numerous proteins involved in fundamental cellular processes.

Regulation of Cellular Proliferation, Differentiation, and Apoptosis via Geranylgeranylation

The balance between cellular proliferation, differentiation, and apoptosis is tightly regulated, and geranylgeranylation plays a critical role in this network. aacrjournals.orgnih.govnih.govnyu.edufrontiersin.org Small GTPases of the Rho and Rac families, which are key regulators of the cell cycle and cytoskeletal organization, are dependent on geranylgeranylation for their function.

Proliferation: Inhibition of geranylgeranylation has been shown to induce a G1 cell cycle arrest, thereby halting cell proliferation. aacrjournals.orgnih.gov This is because geranylgeranylated proteins are necessary for the progression through the G1 phase of the cell cycle. nih.gov

Differentiation: The process of differentiation often requires cells to exit the cell cycle. nih.gov By influencing cell cycle regulators, geranylgeranylation can impact the switch from a proliferative to a differentiated state.

Apoptosis: Depletion of GGPP and subsequent inhibition of protein geranylgeranylation can trigger programmed cell death, or apoptosis. aacrjournals.orgnih.gov This has been linked to the reduced function of anti-apoptotic proteins and the activation of pro-apoptotic pathways, including the collapse of the mitochondrial transmembrane potential and activation of caspase-3. aacrjournals.orgnih.gov Studies in lymphoma cells have demonstrated that inhibiting geranylgeranylation leads to a decrease in the anti-apoptotic protein Mcl-1, thereby promoting cell death. aacrjournals.orgnih.gov

Role in Intracellular Signaling Cascades and Membrane Dynamics

Geranylgeranylation is fundamental for the proper functioning of numerous intracellular signaling cascades. nih.gov Many of the substrates for this modification are small GTP-binding proteins (GTPases), which act as molecular switches in signal transduction. nih.gov

The attachment of the geranylgeranyl lipid anchor directs these proteins to specific cellular membranes, such as the plasma membrane or the membranes of organelles. nih.gov This localization is a prerequisite for their activation and interaction with downstream effector proteins. For example, the geranylgeranylation of Rab proteins is essential for their role in vesicular transport, a process that involves the budding, transport, and fusion of vesicles between different cellular compartments. nih.gov This process is critical for maintaining the integrity and function of the endomembrane system. The Rho family of GTPases, once geranylgeranylated and localized to the plasma membrane, regulates the actin cytoskeleton, influencing cell shape, motility, and adhesion. oup.com

Impact on Bone Metabolism and Osteoclast Function via Isoprenoid Depletion

The mevalonate pathway and its downstream products, including GGPP, are critical for normal bone metabolism. nih.govnih.govnih.govfrontiersin.org Osteoclasts, the cells responsible for bone resorption, are particularly sensitive to the levels of GGPP.

Nitrogen-containing bisphosphonates, a class of drugs used to treat bone disorders, function by inhibiting farnesyl pyrophosphate synthase, an enzyme upstream of GGPP synthesis. nih.gov This leads to a depletion of intracellular GGPP, which in turn prevents the geranylgeranylation of small GTPases essential for osteoclast function and survival. nih.govnih.gov The disruption of geranylgeranylation in osteoclasts leads to cytoskeletal abnormalities, loss of the ruffled border (the active site of bone resorption), and induction of apoptosis, ultimately resulting in decreased bone resorption. nih.gov The addition of geranylgeraniol, a precursor that can be converted to GGPP, has been shown to reverse the inhibitory effects of bisphosphonates on osteoclasts in vitro, highlighting the direct importance of GGPP in this process. nih.govnih.gov

Table 2: Effects of Isoprenoid Depletion on Bone Cells

| Cell Type | Effect of GGPP Depletion | Key Proteins Affected (Examples) | Consequence for Bone Metabolism |

| Osteoclasts | Inhibition of function and induction of apoptosis | Rho, Rac, Rab family GTPases | Decreased bone resorption |

| Osteoblasts | Reduced viability and function | Small GTPases | Impaired bone formation |

Links to Cardiovascular Homeostasis and Endothelial Function (Mechanistic Basis)

Geranylgeranylation is emerging as a critical regulator of cardiovascular homeostasis, particularly through its effects on endothelial cells, which form the inner lining of blood vessels. nih.gov The health and proper function of the endothelium are paramount for maintaining vascular tone, preventing thrombosis, and regulating inflammation.

The synthesis of GGPP within endothelial cells is essential for their proliferation and survival during vasculogenesis, the formation of new blood vessels. nih.gov The selective knockout of the enzyme responsible for GGPP synthesis in endothelial cells leads to impaired vascular development and embryonic lethality in mice, a consequence of decreased endothelial cell proliferation and increased apoptosis. nih.gov

Mechanistically, the geranylgeranylation of proteins such as RhoA is vital for endothelial cell function. For example, the inhibition of RhoA geranylgeranylation can lead to an increase in the expression of endothelial nitric oxide synthase (eNOS), an enzyme that produces nitric oxide, a key signaling molecule with vasodilatory and anti-inflammatory properties. This demonstrates the intricate balance maintained by GGPP-dependent processes in the vasculature.

Geranylgeranyl Pyrophosphate in Parasitic Biology and Pathogenesis

Geranylgeranyl pyrophosphate (GGPP) is a C20 isoprenoid that plays a pivotal role in the biology of various parasitic organisms. It is a key intermediate in the isoprenoid biosynthesis pathway and is essential for the post-translational modification of proteins known as geranylgeranylation. This process is critical for the proper membrane localization and function of a multitude of proteins that are vital for cellular processes in parasites.

Unique Aspects of Isoprenoid Metabolism as Potential Drug Targets in Parasites

The metabolic pathways that produce isoprenoids in parasites have distinct characteristics that make them promising targets for anti-parasitic drug development. A significant number of parasites, including the agents responsible for malaria (Plasmodium falciparum) and toxoplasmosis (Toxoplasma gondii), utilize the non-mevalonate pathway, or MEP (2-C-methyl-D-erythritol 4-phosphate) pathway, to synthesize isoprenoid precursors. researchgate.net This is a crucial difference from their human hosts, who exclusively use the mevalonate (MVA) pathway. researchgate.net The enzymes of the MEP pathway are absent in humans, presenting a clear advantage for the development of selective drug therapies. researchgate.netnih.gov

Inhibitors targeting the enzymes within the MEP pathway have shown effectiveness against parasites. For instance, fosmidomycin (B1218577) and its analogue FR900098 act as inhibitors of DOXP reductoisomerase, a key enzyme in this pathway, and have demonstrated antimalarial activity. nih.gov Additionally, bisphosphonates like risedronate and zoledronate, which inhibit farnesyl pyrophosphate synthase (FPPS) and geranylgeranyl pyrophosphate synthase (GGPPS), have shown anti-parasitic effects against parasites such as Trypanosoma cruzi and Toxoplasma gondii. nih.gov The structural and kinetic variations between the parasitic and human enzymes that use GGPP, such as protein farnesyltransferase (PFT) and protein geranylgeranyltransferase type I (PGGT-I), can also be leveraged to design parasite-specific inhibitors.

The reliance of parasites like Plasmodium falciparum on the MEP pathway for isoprenoid biosynthesis is a significant vulnerability. nih.gov The parasite's apicoplast, a non-photosynthetic plastid, houses this pathway, and its metabolic products are essential for the parasite's survival. nih.govresearchgate.net In fact, isopentenyl pyrophosphate (IPP), a product of this pathway and a precursor to GGPP, is the only essential metabolite that the apicoplast needs to provide to the rest of the cell during the blood stages of infection. nih.gov

Role in Parasite Virulence and Survival Mechanisms

Geranylgeranyl pyrophosphate is indispensable for the virulence and survival of numerous parasitic organisms. The attachment of a geranylgeranyl group to small GTP-binding proteins, including those in the Rab and Rho families, is vital for their roles in vesicular trafficking, signal transduction, and the organization of the cytoskeleton. These cellular functions are fundamental to a parasite's ability to move, invade host cells, and maintain a successful infection.

In Toxoplasma gondii, protein prenylation is crucial for the correct functioning of specialized secretory organelles called rhoptries and micronemes, which are necessary for host cell invasion. mdpi.com The depletion of prenyl transferases in T. gondii has been shown to disrupt the sorting of proteins to these organelles and affect the parasite's morphology and motility. mdpi.com Specifically, the depletion of GGT-2 has been linked to defects in gliding motility. mdpi.com Furthermore, protein prenylation is involved in the endocytic trafficking of host-derived molecules that the parasite uses for its own replication. nih.govasm.orgnih.gov

In the malaria parasite, Plasmodium falciparum, protein geranylgeranylation is essential for the parasite's growth and development within red blood cells. nih.govnih.gov Inhibition of this process leads to arrested parasite development. nih.gov The prenylation of proteins is differentiation-specific, occurring predominantly during the trophozoite to schizont and schizont to ring stage transitions. nih.gov The SNARE protein PfYkt6p in P. falciparum is known to be geranylgeranylated, and this modification is important for its transport. nih.gov